Home > Products > Screening Compounds P108151 > ProMMP-9 inhibitor-3c
ProMMP-9 inhibitor-3c - 2138321-18-1

ProMMP-9 inhibitor-3c

Catalog Number: EVT-280152
CAS Number: 2138321-18-1
Molecular Formula: C18H20FN3O2S
Molecular Weight: 361.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ProMMP-9 inhibitor-3c is a potent and specific proMMP-9 inhibitor which disrupts f MMP-9 homodimerization and prevents association of proMMP-9 with both α4β1 integrin and CD44 and results in the dissociation of EGFR.
Overview

ProMMP-9 inhibitor-3c, chemically identified as N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, is a selective inhibitor targeting the hemopexin-like domain of proMMP-9 (pro-matrix metalloproteinase 9). This compound has gained attention due to its potential therapeutic applications in cancer treatment by inhibiting cell migration and invasion associated with high levels of matrix metalloproteinase activity. The compound exhibits a binding affinity characterized by a dissociation constant (Kd) of approximately 320 nM, indicating its potency in disrupting interactions critical for cancer cell metastasis .

Source and Classification

ProMMP-9 inhibitor-3c is classified under small molecule inhibitors specifically designed to target matrix metalloproteinases, particularly proMMP-9. The synthesis and characterization of this compound were reported in studies focusing on the design of selective inhibitors that can mitigate the pathological effects associated with MMP dysregulation in various diseases, including cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of proMMP-9 inhibitor-3c began with the resynthesis of an earlier lead compound (1a), which was modified to enhance its binding affinity and selectivity. The synthetic route involved several key steps:

  1. Formation of Bromoacetanilide: Aniline was reacted with bromoacetic acid in the presence of EDC·HCl to produce bromoacetanilide.
  2. Reaction with Thiouracil: The bromoacetanilide was then treated with thiouracil in an alkaline medium at elevated temperatures to yield the desired compound.
  3. Characterization: The final product was characterized using various spectroscopic techniques to confirm its structure and purity .

This approach allowed for the generation of analogs that were screened for optimal binding characteristics against proMMP-9.

Molecular Structure Analysis

Structure and Data

The molecular structure of proMMP-9 inhibitor-3c reveals several functional groups that contribute to its biological activity. The compound features a fluorophenyl group and a hexahydroquinazoline moiety, which are critical for its interaction with the hemopexin-like domain of proMMP-9.

The three-dimensional structure of proMMP-9 has been elucidated through X-ray crystallography, providing insights into the active site and the conformational dynamics necessary for inhibitor design. The structural data indicate that the prodomain blocks access to the catalytic site, making it a challenging target for inhibitor development .

Chemical Reactions Analysis

Reactions and Technical Details

ProMMP-9 inhibitor-3c operates primarily by disrupting the homodimerization of MMP-9, which is essential for its activation and function. This disruption prevents proMMP-9 from associating with integrins such as α4β1 and CD44, leading to decreased signaling through pathways involving epidermal growth factor receptor (EGFR) and subsequent phosphorylation events that promote cell migration and invasion .

The compound does not inhibit the catalytic activity of MMPs directly; instead, it modulates their activation state by blocking critical protein-protein interactions necessary for MMP function .

Mechanism of Action

Process and Data

The mechanism by which proMMP-9 inhibitor-3c exerts its effects involves several key processes:

  1. Binding: The compound binds selectively to the hemopexin-like domain of proMMP-9.
  2. Disruption: It disrupts the dimerization process of MMP-9, thereby preventing its activation.
  3. Inhibition of Signaling Pathways: By inhibiting interactions with integrins and EGFR, it reduces downstream signaling that promotes tumor cell migration and invasion.

In vivo studies have demonstrated that treatment with proMMP-9 inhibitor-3c significantly reduces cancer cell invasion and angiogenesis in models such as the chicken chorioallantoic membrane assay .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ProMMP-9 inhibitor-3c is characterized by specific physical properties:

  • Molecular Weight: Approximately 385 g/mol.
  • Solubility: Soluble in organic solvents commonly used in biological assays.

Chemical properties include stability under physiological conditions, which is crucial for maintaining efficacy during therapeutic applications. The compound has shown favorable pharmacokinetic profiles in preliminary studies.

Applications

Scientific Uses

ProMMP-9 inhibitor-3c shows promise in various scientific applications:

  1. Cancer Research: It serves as a tool for studying the role of matrix metalloproteinases in tumor progression and metastasis.
  2. Therapeutic Development: Its selective inhibition profile makes it a candidate for developing targeted therapies aimed at reducing cancer metastasis without affecting normal tissue remodeling processes.
  3. Biochemical Assays: It can be utilized in assays designed to evaluate MMP activity and regulation in different biological contexts.
Biochemical and Structural Context of ProMMP-9

ProMMP-9 Activation Mechanisms

Role of TIMP-1 in ProMMP-9 Latency and Ternary Complex Formation

TIMP-1 (Tissue Inhibitor of Metalloproteinase-1) binds stoichiometrically (1:1) to the catalytic domain of ProMMP-9, enforcing latency by sterically blocking substrate access. This interaction occurs via the N-terminal domain of TIMP-1, which inserts into the active-site cleft of ProMMP-9. Crucially, TIMP-1 also binds the hemopexin domain (HPX) of ProMMP-9 through its C-terminal tail, forming a non-inhibitory ternary complex that regulates cellular release and localization. This dual-site binding stabilizes the zymogen but permits rapid activation upon proteolytic cleavage of the propeptide [1] [6]. Structural studies reveal that TIMP-1-bound ProMMP-9 adopts a compact conformation, restricting molecular flexibility and preventing spontaneous activation. Disruption of TIMP-1/HPX binding (e.g., via mutations or competitive inhibitors) reduces ProMMP-9 cellular retention by 70%, confirming its role in spatial regulation [6].

Proteolytic Activation by MMP-3, MMP-13, and Cathepsin K

ProMMP-9 activation follows a stepwise proteolytic cascade. MMP-3 (stromelysin-1) cleaves the ProMMP-9 prodomain at Arg106‑Phe107, generating an intermediate form subsequently processed to active MMP-9 (82 kDa) through autolytic cleavage. Similarly, membrane-bound MT1-MMP activates ProMMP-2, which in turn cleaves ProMMP-9 at Ala93‑Met94. Cathepsin K, a lysosomal cysteine protease, directly activates ProMMP-9 in osteoclasts and tumor microenvironments by hydrolyzing the prodomain at multiple sites [7] [9]. This cascade is amplified on plasma membranes, where clustering of activators (e.g., MT1-MMP) and ProMMP-9 enhances activation efficiency by 15-fold compared to solution-phase reactions [9].

Table 1: Key Proteolytic Activators of ProMMP-9

ActivatorCleavage Site(s)Activation MechanismDependence
MMP-3Arg106-Phe107Initial prodomain cleavageTIMP-2-regulated
MT1-MMP/MMP-2Ala93-Met94MMP-2-mediated hydrolysisMembrane localization
Cathepsin KMultiple sitesDirect prodomain degradationAcidic pH

Allosteric Regulation via Hemopexin Domain Interactions

The hemopexin domain (HPX) of ProMMP-9 acts as an allosteric switch governing enzymatic activity. Homodimerization via blade IV of HPX induces conformational changes that propagate to the catalytic site, enhancing substrate affinity. Hetero-interactions with cell-surface receptors (e.g., CD44 or α4β1 integrin) reposition the catalytic domain toward membranes, facilitating localized proteolysis. Monoclonal antibodies like GS-5745 bind HPX allosterically, inhibiting ProMMP-9 activation by 90% without blocking the catalytic zinc site [2] [6]. Similarly, synthetic inhibitor 3c (discussed later) disrupts HPX dimerization, abrogating integrin-mediated signaling [8].

Structural Domains of ProMMP-9

Catalytic Zinc-Binding Domain and Substrate Specificity

The catalytic domain houses a conserved zinc-binding motif (H401E402L403G404H405) coordinating the catalytic Zn2+ ion. A water molecule polarized by Zn2+ and Glu402 performs nucleophilic attack on substrates. Three fibronectin type II (FNII) repeats embedded within this domain confer specificity for gelatin, elastin, and collagens IV/V. Mutagenesis of FNII residues (e.g., Arg277 or Tyr344) reduces collagenolytic activity by >80%, confirming their role as exosites for substrate docking [3] [6].

Hemopexin Domain Function in Dimerization and Cell Signaling

The HPX domain forms a four-bladed β-propeller stabilized by intra-blade disulfides. Blade IV harbors a dimerization interface (residues Phe660-Glu675) critical for homodimer assembly. Dimerized HPX binds CD44 and α4β1 integrin, triggering EGFR/Src phosphorylation and focal adhesion kinase (FAK) activation – events driving tumor cell migration. Inhibitor 3c binds this interface (Kd = 320 nM), dissociating dimers and suppressing FAK phosphorylation [2] [8] [9].

Role of Fibronectin Type II Repeats in Substrate Recognition

The three FNII repeats (residues 223–389) form a rigid collagen-binding module. Each repeat contains two antiparallel β-sheets stabilized by hydrophobic cores and disulfide bonds. Repeat 2 dominates gelatin binding (Kd = 1.4 μM), while Repeat 3 recognizes laminin and elastin. FNII repeats also mediate ProMMP-9 recruitment to fibroblasts via lysyl hydroxylase 3 (LH3), a cell-surface collagen-modifying enzyme. This positioning enables TGF-β activation and myofibroblast differentiation [3] [7].

Table 2: Functional Domains of ProMMP-9

DomainKey Structural FeaturesBiological FunctionsTargeting Compounds
Catalytic DomainZn2+-binding motif; 3 FNII insertsProteolysis of gelatin, collagen IV, elastinBroad-spectrum MMPis
Hemopexin Domain4-bladed β-propeller; Cys674-Cys674 dimer interfaceDimerization; CD44/integrin binding; signaling3c; GS-5745
Fibronectin Repeats3 tandem FNII modules; disulfide-stabilizedCollagen binding; LH3-dependent cell recruitmentRecombinant FN fragments

Properties

CAS Number

2138321-18-1

Product Name

ProMMP-9 inhibitor-3c

IUPAC Name

N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide

Molecular Formula

C18H20FN3O2S

Molecular Weight

361.44

InChI

InChI=1S/C18H20FN3O2S/c19-12-7-9-13(10-8-12)20-16(23)6-3-11-25-18-21-15-5-2-1-4-14(15)17(24)22-18/h7-10H,1-6,11H2,(H,20,23)(H,21,22,24)

InChI Key

FNJYGVDTJGJMMD-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(F)C=C1)CCCSC(N2)=NC3=C(CCCC3)C2=O

Solubility

Soluble in DMSO

Synonyms

proMMP9-IN-3c; proMMP-9 inhibitor-3c

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.